molecular formula C7H10Cl2N2O B020631 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride CAS No. 51746-82-8

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

Cat. No.: B020631
CAS No.: 51746-82-8
M. Wt: 136.15 g/mol
InChI Key: OFMCORUCLRVDQI-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H10Cl2N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis

2-Amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone were synthesized using microwave-assisted reactions. These compounds were obtained in fair to good yields, showcasing the potential of microwave-assisted synthesis in producing various 2-amino derivatives efficiently (Ankati & Biehl, 2010).

Antimicrobial Activity

The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and evaluated for antimicrobial activity. The compound demonstrated significant antimicrobial effects, indicating its potential use in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Complexation and Docking Studies

Complexation reactions involving 2-[(2-aminoethyl)amino]ethanol and pyridine-2-carbaldehyde were studied, and the resulting complexes were analyzed. Docking studies provided insights into the potential interactions of these complexes with biomolecules, suggesting their applicability in targeted therapies or molecular studies (Mardani et al., 2019).

Antiviral Activity

Derivatives of 1-(pyridin-3-yl)ethanone were synthesized and evaluated for their antiviral properties. These compounds exhibited potential antiviral activity, making them candidates for further research in antiviral drug development (Attaby et al., 2006).

Fluorophore Development

Research has been conducted on synthesizing poly-functionalized nicotinonitriles with pyrene and fluorene moieties. These compounds have strong blue-green fluorescence emission, suggesting their application in materials science and other areas requiring environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMCORUCLRVDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51746-82-8
Record name 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
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2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
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2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
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